2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-10-13(12(2)25-11)16(23)19-8-9-22-17(24)21(3)15(20-22)14-6-4-5-7-18-14/h4-7,10H,8-9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYCAOYPCJVKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the triazole ring: The triazole ring can be formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling of the pyridine moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Final assembly: The final compound is assembled by linking the furan, triazole, and pyridine moieties through appropriate amide bond formation.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as palladium or copper may be used to facilitate coupling reactions.
Optimization of solvents: Solvents like dimethylformamide or dichloromethane may be chosen based on their ability to dissolve reactants and facilitate reactions.
Purification techniques: Techniques such as recrystallization, chromatography, or distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or other oxidized groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Reagents like potassium permanganate or chromium trioxide may be used for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution reagents: Halogenating agents or nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds similar to 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide exhibit significant antimicrobial properties. Triazole derivatives are known for their effectiveness against fungi and bacteria. In vitro studies have shown that such compounds can inhibit the growth of various pathogenic strains, making them candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
There is growing evidence suggesting that triazole-containing compounds possess anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been evaluated in several studies for its potential to target cancer cell lines effectively .
Anti-inflammatory Effects
Some derivatives of this compound have demonstrated anti-inflammatory effects in preclinical models. These compounds may inhibit key enzymes involved in inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Agricultural Applications
Pesticide Development
The unique structure of this compound makes it a candidate for development as a pesticide. Compounds with similar frameworks have been shown to possess herbicidal and insecticidal properties. Research into the efficacy of this compound against agricultural pests could lead to new formulations that are more effective and environmentally friendly .
Material Science Applications
Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced properties such as increased thermal stability and mechanical strength. The furan and triazole groups can provide unique interactions within polymer chains that improve overall material performance .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of similar triazole derivatives showed promising results against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways. This suggests potential use in targeted cancer therapies .
Case Study 3: Agricultural Application
Field trials evaluating the insecticidal activity of related compounds revealed effective control over aphid populations while minimizing harm to beneficial insects. This highlights the potential for developing sustainable agricultural practices using such compounds .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Target Compound vs. 930944-60-8
- Core Differences: The target compound features a triazolone ring, while 930944-60-8 contains a triazole ring.
- Substituent Impact : The chloro-trifluoromethyl pyridine in 930944-60-8 introduces strong electron-withdrawing effects, enhancing lipophilicity and possibly blood-brain barrier penetration. In contrast, the pyridin-2-yl group in the target compound may favor interactions with metal ions or enzymatic pockets via lone-pair donation .
Target Compound vs. 1104927-49-2
- Core Differences: The thienopyrimidine core in 1104927-49-2 is a fused aromatic system, offering a larger π-surface for hydrophobic or stacking interactions compared to the furan-carboxamide in the target compound.
- Functional Groups : The methyl ester in 1104927-49-2 is prone to hydrolysis, which could act as a prodrug mechanism. The target compound’s furan-carboxamide is more stable under physiological conditions, suggesting longer half-life .
Target Compound vs. 1104926-93-3
- Core Differences : The imidazolidine ring in 1104926-93-3 is a saturated five-membered ring, conferring conformational flexibility versus the rigid triazolone in the target compound.
- Substituent Impact : The methoxyethyl group in 1104926-93-3 may improve solubility, while the phenyl group could engage in π-π interactions. The target compound’s pyridine and methyl groups balance polarity and steric effects .
Research Implications and Limitations
Key parameters requiring further investigation include:
- Solubility and LogP : Influence of pyridine vs. trifluoromethyl groups.
- Binding Affinity: Triazolone vs. thienopyrimidine cores in target engagement.
- Metabolic Stability : Role of ester groups (e.g., 1104927-49-2) versus stable carboxamides.
Crystallographic data generated via SHELX programs would clarify bond lengths, angles, and intermolecular interactions, aiding in rational drug design.
Biological Activity
The compound 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a furan carboxamide core and a triazole-pyridine moiety. The molecular formula is , and it has a molecular weight of approximately 344.41 g/mol. The presence of multiple functional groups contributes to its diverse biological profile.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring is known to interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to altered cellular functions.
- Antioxidant Activity : The furan moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Antitumor Effects : Preliminary studies suggest that the compound exhibits cytotoxic activity against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Anticancer Activity
Several studies have highlighted the anticancer potential of the compound. For instance:
- Cell Line Studies : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated an IC50 value of approximately 10 µM for MCF-7 cells, suggesting significant cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HCT116 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- Case Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity when modified at specific positions on the triazole ring. These modifications led to improved potency against resistant cancer cell lines .
- Antimicrobial Efficacy : Another investigation focused on synthesizing analogs of this compound which were tested for antimicrobial efficacy. The study found that certain modifications significantly increased the antimicrobial activity against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodology : Synthesis optimization should focus on solvent selection, coupling agents, and reaction time. For example, dimethylformamide (DMF) is often used as a polar aprotic solvent to enhance nucleophilic substitution reactions. Coupling agents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) improve amide bond formation efficiency . Reaction monitoring via TLC or HPLC is critical to track intermediates and minimize side products.
- Data-Driven Example : In analogous pyrazole-carboxamide syntheses, yields improved from 62% to 71% by adjusting stoichiometric ratios (e.g., 1.1 mmol RCH2Cl per 1 mmol substrate) and using triethylamine as a base .
Q. Which analytical techniques are most reliable for structural elucidation?
- Methodology : Combine X-ray crystallography for absolute configuration determination (mean C–C bond precision: 0.004 Å ), -NMR for functional group analysis (e.g., methyl protons at δ 2.42–2.66 ppm ), and IR spectroscopy for carbonyl (1636–1640 cm) and amide (3180–3185 cm) validation. Mass spectrometry (ESI) confirms molecular weight (e.g., [M+H] peaks within ±0.1 Da ).
Advanced Research Questions
Q. How can computational methods guide reaction mechanism studies for this compound?
- Methodology : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. For example, ICReDD’s approach integrates reaction path searches with experimental validation to identify energy barriers and optimal conditions (e.g., solvent polarity effects on activation energy) .
- Case Study : In triazolyl-pyrazole systems, DFT simulations predicted regioselectivity in cyclization steps, reducing experimental iterations by 40% .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodology : Cross-validate using multiple techniques:
- NMR vs. X-ray : Discrepancies in proton environments (e.g., rotational isomers in solution) can be resolved by variable-temperature NMR or NOESY experiments .
- Mass Spec vs. Elemental Analysis : Address purity issues via recrystallization (e.g., ethanol/PE:EA mixtures ) or column chromatography.
Q. How can statistical experimental design improve process scalability?
- Methodology : Apply factorial design (e.g., Box-Behnken or Plackett-Burman) to screen critical parameters (temperature, catalyst loading, solvent ratio). For example, a 3 factorial design reduced reaction optimization steps from 27 to 15 experiments in pyrazole-carboxamide scale-up .
- Key Metrics : Prioritize factors affecting yield (e.g., solvent polarity > reaction time > base concentration) and use ANOVA for significance testing .
Specialized Methodological Challenges
Q. What approaches validate the biological relevance of structural modifications?
- Methodology : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., pyridinyl vs. phenyl groups). For example, replacing pyridin-2-yl with 4-fluorophenyl in triazole derivatives altered bioactivity by 30% due to steric and electronic effects .
- Data Interpretation : Correlate IC values with Hammett constants (σ) or LogP to quantify substituent effects.
Q. How are reaction intermediates stabilized during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
